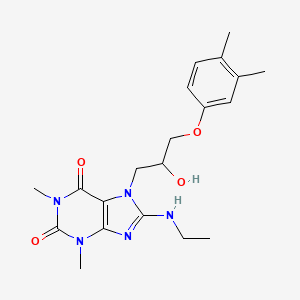

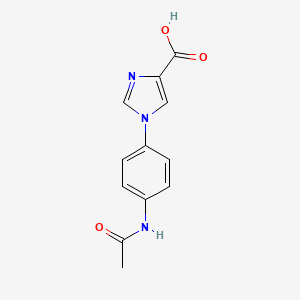

![molecular formula C23H22N4O3S B2486882 1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one CAS No. 853753-20-5](/img/structure/B2486882.png)

1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one" is a complex organic compound that likely exhibits a range of biological activities due to its structural features. The compound is part of the broader family of pyrimidinone derivatives, which are known for their versatile chemical and biological properties, including potential antiviral, anticancer, and enzyme inhibition activities.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds and introducing various functional groups through reactions such as nucleophilic substitution, esterification, and sulfonylation. For example, compounds with related structures have been synthesized by reacting amino-substituted pyrimidines with sulfonyl chlorides or through the cycloaddition of azides and alkynes in a click chemistry approach (Ivachtchenko et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives is characterized by the presence of multiple ring systems, which contribute to the molecule's stability and reactivity. The sulfonyl group attached to an aromatic ring can significantly influence the electronic distribution across the molecule, affecting its interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly used techniques to elucidate the structural details of such compounds (Seethalakshmi & Palanivel, 2017).

Chemical Reactions and Properties

Pyrimidinone derivatives can undergo various chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions, which allow for the introduction of different substituents and the formation of complex molecular architectures. These reactions are crucial for modifying the compound's chemical properties and enhancing its biological activity (Bentya et al., 2011).

Physical Properties Analysis

The physical properties of pyrimidinone derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The presence of sulfonyl and methyl groups can affect the compound's hydrophobicity, impacting its solubility in organic solvents and water. These properties are important for the compound's application in various scientific and industrial processes (Rodríguez et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the functional groups present in the molecule. For instance, the sulfonyl group can enhance the compound's ability to act as an electron-withdrawing group, affecting its reactivity towards nucleophiles and electrophiles. These properties are crucial for understanding the compound's behavior in chemical reactions and its potential biological activities (Guan et al., 2014).

科学的研究の応用

Chemical Properties and Reactions

1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one belongs to a class of compounds that exhibit interesting chemical properties and reactions, such as the Dimroth rearrangement and isomerization. For instance, Brown and England (1967) found that the insertion of substituents like allyl into iminopyrimidines affects their basic strength and rate of Dimroth rearrangement, leading to various molecular transformations (Brown & England, 1967).

Antiproliferative Activity

Research has explored the potential antiproliferative effects of related pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Mallesha et al. (2012) synthesized a series of these compounds, finding some to exhibit significant activity against various cancer cell lines. This suggests a potential avenue for cancer treatment research (Mallesha et al., 2012).

Synthesis and Transformation

The synthesis and transformation of compounds related to 1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one have been extensively studied. Rahmouni et al. (2014) described the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlighting the versatility and reactivity of this class of compounds (Rahmouni et al., 2014).

Antiviral Activity

Compounds within this chemical class have also been investigated for their antiviral properties. A study by Solomyannyi et al. (2019) developed novel sulfonic cytosine derivatives with potent antiviral activity, which could be relevant in the context of diseases caused by viruses (Solomyannyi et al., 2019).

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing cellular processes .

Mode of Action

It’s likely that it interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, similar compounds have been shown to influence the synthesis of certain proteins and the regulation of enzymatic activity . .

Pharmacokinetics

Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys .

Result of Action

Similar compounds have been known to induce changes in cellular processes, potentially leading to therapeutic effects .

特性

IUPAC Name |

5-(3,4-dimethylphenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S/c1-5-10-26-21(24)19(31(29,30)17-8-7-15(3)16(4)11-17)12-18-22(26)25-20-9-6-14(2)13-27(20)23(18)28/h5-9,11-13,24H,1,10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMHKOKDLVDTKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC=C)S(=O)(=O)C4=CC(=C(C=C4)C)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

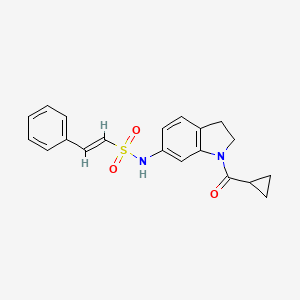

![2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B2486800.png)

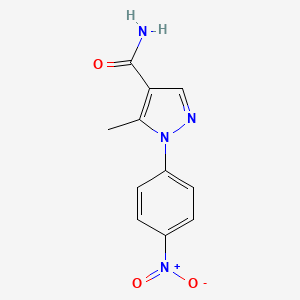

![N-(4-methylbenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486802.png)

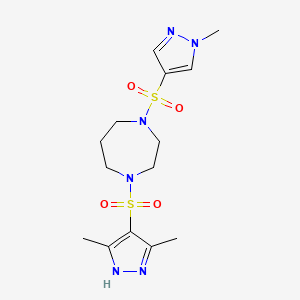

![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2486813.png)

![N-[(3-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2486814.png)

methanone](/img/structure/B2486816.png)

![methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate](/img/structure/B2486817.png)

![N-[[2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-ynamide](/img/structure/B2486818.png)